molecular formula C33H24N4O2 B8269699 4,4'-[{2,2-Bis[(4-cyanophenyl)methyl]propane-1,3-diyl}bis(oxy)]dibenzonitrile CAS No. 38272-92-3

4,4'-[{2,2-Bis[(4-cyanophenyl)methyl]propane-1,3-diyl}bis(oxy)]dibenzonitrile

Cat. No. B8269699
CAS RN: 38272-92-3
M. Wt: 508.6 g/mol
InChI Key: WDVQKZCZCRVAPX-UHFFFAOYSA-N
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Description

4,4'-[{2,2-Bis[(4-cyanophenyl)methyl]propane-1,3-diyl}bis(oxy)]dibenzonitrile is a useful research compound. Its molecular formula is C33H24N4O2 and its molecular weight is 508.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-[{2,2-Bis[(4-cyanophenyl)methyl]propane-1,3-diyl}bis(oxy)]dibenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-[{2,2-Bis[(4-cyanophenyl)methyl]propane-1,3-diyl}bis(oxy)]dibenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for compound '4,4'-[{2,2-Bis[(4-cyanophenyl)methyl]propane-1,3-diyl}bis(oxy)]dibenzonitrile' involves the reaction of 2,2-bis[(4-cyanophenyl)methyl]propane-1,3-diol with benzene-1,4-dicarbonitrile in the presence of a dehydrating agent to form the desired product.

Starting Materials
2,2-bis[(4-cyanophenyl)methyl]propane-1,3-diol, benzene-1,4-dicarbonitrile, dehydrating agent (e.g. phosphorus pentoxide, thionyl chloride)

Reaction
Step 1: Dissolve 2,2-bis[(4-cyanophenyl)methyl]propane-1,3-diol and benzene-1,4-dicarbonitrile in a suitable solvent (e.g. dichloromethane)., Step 2: Add a dehydrating agent (e.g. phosphorus pentoxide, thionyl chloride) to the reaction mixture and stir at room temperature for several hours., Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Step 4: Purify the product by column chromatography or recrystallization to obtain the desired compound '4,4'-[{2,2-Bis[(4-cyanophenyl)methyl]propane-1,3-diyl}bis(oxy)]dibenzonitrile'.

properties

IUPAC Name

4-[2,2-bis[(4-cyanophenoxy)methyl]-3-(4-cyanophenyl)propyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24N4O2/c34-19-27-5-1-25(2-6-27)17-33(18-26-3-7-28(20-35)8-4-26,23-38-31-13-9-29(21-36)10-14-31)24-39-32-15-11-30(22-37)12-16-32/h1-16H,17-18,23-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVQKZCZCRVAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC2=CC=C(C=C2)C#N)(COC3=CC=C(C=C3)C#N)COC4=CC=C(C=C4)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855362
Record name 4,4'-[{2,2-Bis[(4-cyanophenyl)methyl]propane-1,3-diyl}bis(oxy)]dibenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-[{2,2-Bis[(4-cyanophenyl)methyl]propane-1,3-diyl}bis(oxy)]dibenzonitrile

CAS RN

38272-92-3
Record name 4,4'-[{2,2-Bis[(4-cyanophenyl)methyl]propane-1,3-diyl}bis(oxy)]dibenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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